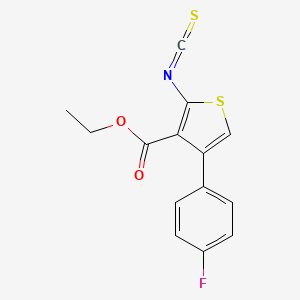![molecular formula C15H14ClN3OS B12041229 (2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B12041229.png)
(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone is a chemical compound with the molecular formula C15H14ClN3OS. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiosemicarbazone group, which is known for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone typically involves the reaction of 4-[(4-chlorobenzyl)oxy]benzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
化学反应分析
Types of Reactions
4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research indicates that it may have anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone involves its interaction with biological molecules. The thiosemicarbazone group can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit the function of metalloenzymes, leading to antimicrobial and anticancer effects. The compound may also induce oxidative stress in cells, contributing to its cytotoxic properties.
相似化合物的比较
Similar Compounds
- 4-[(4-chlorobenzyl)oxy]benzaldehyde semicarbazone
- 4-[(4-chlorobenzyl)oxy]benzaldehyde oxime
- 4-[(4-chlorobenzyl)oxy]benzaldehyde hydrazone
Uniqueness
4-[(4-chlorobenzyl)oxy]benzaldehyde thiosemicarbazone is unique due to its thiosemicarbazone group, which imparts distinct biological activities compared to its analogs. The presence of the thiosemicarbazone group enhances its ability to chelate metal ions, making it more effective in certain biological applications.
属性
分子式 |
C15H14ClN3OS |
|---|---|
分子量 |
319.8 g/mol |
IUPAC 名称 |
[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C15H14ClN3OS/c16-13-5-1-12(2-6-13)10-20-14-7-3-11(4-8-14)9-18-19-15(17)21/h1-9H,10H2,(H3,17,19,21)/b18-9+ |
InChI 键 |
XSAOARPCWOEQSC-GIJQJNRQSA-N |
手性 SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=S)N)Cl |
规范 SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=S)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12041155.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-methyl-thiazol-2-yl)-amide](/img/structure/B12041158.png)



![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041190.png)
![2-(2-chlorophenoxy)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12041197.png)


![3-[(6S)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B12041204.png)


